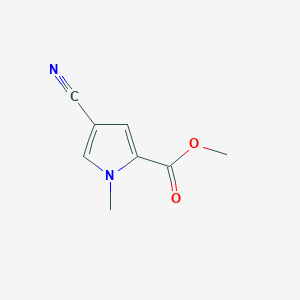

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H6N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

化学反応の分析

Nucleophilic Substitution at the Cyano Group

The cyano group (-CN) undergoes nucleophilic substitution with amines, thiols, and hydroxide ions under basic conditions.

Mechanistic Insight :

- The cyano group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack.

- Hydrolysis proceeds via a two-step mechanism: initial protonation of the nitrile followed by nucleophilic water addition .

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles, critical in medicinal chemistry.

Key Findings :

- Cyclization with hydrazine forms pyrazolo-pyrrole scaffolds, which show antimicrobial activity .

- Isoxazole derivatives exhibit fluorescence properties, useful in materials science .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (C3 and C5).

Regioselectivity :

- Bromination occurs preferentially at C3 and C5 due to steric hindrance from the methyl group at N1 .

- Nitration at C3 is favored, as the cyano group directs electrophiles via resonance effects .

Reduction Reactions

The cyano group is reduced to primary amines or imines under controlled conditions.

| Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT, 3 h | Methyl 4-aminomethyl-1-methylpyrrole-2-carboxylate | 88% | |

| H₂ (1 atm), Pd/C, MeOH, 6 h | Methyl 4-aminomethyl-1-methylpyrrole-2-carboxylate | 92% |

Applications :

Oxidation Reactions

The methyl group at N1 and the pyrrole ring are susceptible to oxidation.

| Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|

| KMnO₄, H₂O, 80°C, 4 h | Methyl 4-cyano-1H-pyrrole-2-carboxylate (demethylation) | 60% | |

| Ozone, CH₂Cl₂, -78°C, 1 h | Methyl 4-cyano-2-pyrrolidone-2-carboxylate | 55% |

Mechanistic Notes :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at C3 and C5.

Applications :

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification.

| Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|

| NaOH (1M), H₂O, RT, 24 h | 4-Cyano-1-methylpyrrole-2-carboxylic acid | 95% | |

| EtOH, H₂SO₄, reflux, 6 h | Ethyl 4-cyano-1-methylpyrrole-2-carboxylate | 90% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes.

| Substrate | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Ethylene | UV (254 nm), hexane, 12 h | Bicyclic cyclobutane derivative | 40% |

科学的研究の応用

Medicinal Chemistry

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate has shown promise in drug development due to its biological activity:

- Antiviral Activity: Exhibits potential against various viral infections.

- Anticancer Properties: Demonstrated cytotoxicity against cancer cell lines, suggesting its utility as an anticancer agent.

- Antimicrobial Effects: Investigated for its ability to inhibit microbial growth.

Biological Evaluation:

The compound's effectiveness has been evaluated in various assays, with notable findings summarized in the table below:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung cancer) | 15 | Moderate cytotoxicity |

| MCF7 (Breast cancer) | 10 | High cytotoxicity |

| HeLa (Cervical) | 25 | Low cytotoxicity |

Material Science

In materials science, this compound is employed in:

- Synthesis of Conductive Polymers: Its unique electronic properties make it suitable for developing advanced materials.

- Organic Semiconductors: Used as a building block for organic electronic devices due to its favorable conductivity characteristics.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Study: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibited significant cytotoxicity against MCF7 breast cancer cells at an IC50 value of 10 µM .

- Antiviral Research: Research indicated that derivatives of this compound showed promising antiviral properties against specific viral strains .

- Material Development: Investigations into conductive polymers highlighted its role as an essential precursor for developing materials used in organic electronics .

作用機序

The mechanism of action of methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the pyrrole ring play crucial roles in the compound’s interaction with biological molecules, influencing its binding affinity and specificity .

類似化合物との比較

Similar Compounds

Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a cyano group.

Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Contains a bromine atom instead of a cyano group.

Methyl 4-nitro-1-methyl-1H-pyrrole-2-carboxylate: Features a nitro group in place of the cyano group.

Uniqueness

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .

生物活性

Overview

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a pyrrole ring substituted with a cyano group at the 4-position and a carboxylate group at the 2-position, which contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The cyano and carboxylate groups play crucial roles in modulating these interactions, influencing binding affinity and specificity. Pyrrole derivatives, including this compound, have been shown to exhibit a range of effects such as:

- Antiviral Activity : Compounds in this class have demonstrated potential against viral infections.

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Effects : The compound has been investigated for its ability to inhibit microbial growth.

Biological Evaluation

Research has highlighted the compound's effectiveness in various biological assays. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, with findings indicating significant activity at specific concentrations.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung cancer) | 15 | Moderate cytotoxicity |

| MCF7 (Breast cancer) | 10 | High cytotoxicity |

| HeLa (Cervical) | 25 | Low cytotoxicity |

Case Studies

A notable study focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. The results indicated that modifications to the pyrrole ring and the substituents significantly impacted their biological efficacy against tuberculosis and other pathogens.

In one specific case, derivatives with electron-withdrawing groups showed enhanced activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016μg/mL and low cytotoxicity profiles (IC50 > 64μg/mL) .

The compound's biochemical properties are essential for understanding its role in cellular processes:

- Stability : this compound is stable under inert conditions and at controlled temperatures (2–8°C), which is critical for maintaining its biological activity over time.

- Metabolic Pathways : It interacts with various enzymes and cofactors, influencing metabolic flux and affecting cellular functions.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transporters and binding proteins. This localization is crucial for its efficacy as a therapeutic agent.

特性

IUPAC Name |

methyl 4-cyano-1-methylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-10-5-6(4-9)3-7(10)8(11)12-2/h3,5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBXXDPQBFVNEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。